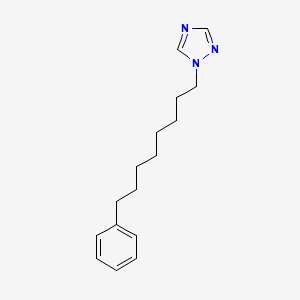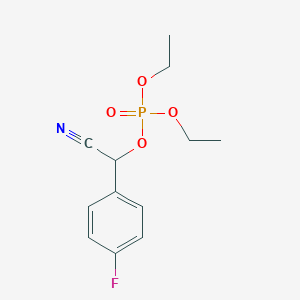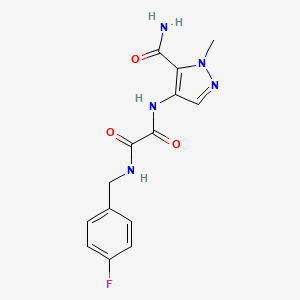![molecular formula C40H60Br2O4 B12620504 1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] CAS No. 918639-75-5](/img/structure/B12620504.png)
1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] is an organic compound characterized by its unique structure, which includes ethyne (acetylene) linkages and brominated aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the brominated aromatic precursors, such as 4-bromo-5-(dodecyloxy)-2-methoxybenzene.
Sonogashira Coupling: The key step involves the Sonogashira coupling reaction, where the brominated aromatic precursors are coupled with ethyne (acetylene) under palladium-catalyzed conditions. This reaction is typically carried out in the presence of a base, such as triethylamine, and a copper co-catalyst.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyne linkages.
Cross-Coupling Reactions: The ethyne linkages can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cross-coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors and biosensors.
Pharmaceutical Research: It is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] involves its interaction with molecular targets through its ethyne linkages and brominated aromatic rings. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-2-methoxybenzene]: Similar structure but lacks the dodecyloxy groups.
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(octyloxy)-2-methoxybenzene]: Similar structure with shorter alkoxy chains.
1,1’-(Ethyne-1,2-diyl)bis[4-chloro-5-(dodecyloxy)-2-methoxybenzene]: Similar structure with chlorine atoms instead of bromine.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] is unique due to the presence of both bromine atoms and dodecyloxy groups, which enhance its solubility and electronic properties. The combination of these features makes it particularly suitable for applications in organic electronics and materials science.
Propriétés
Numéro CAS |
918639-75-5 |
|---|---|
Formule moléculaire |
C40H60Br2O4 |
Poids moléculaire |
764.7 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-bromo-5-dodecoxy-2-methoxyphenyl)ethynyl]-2-dodecoxy-5-methoxybenzene |
InChI |
InChI=1S/C40H60Br2O4/c1-5-7-9-11-13-15-17-19-21-23-27-45-39-29-33(37(43-3)31-35(39)41)25-26-34-30-40(36(42)32-38(34)44-4)46-28-24-22-20-18-16-14-12-10-8-6-2/h29-32H,5-24,27-28H2,1-4H3 |
Clé InChI |
ZLZAMWRWPAWKTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#CC2=CC(=C(C=C2OC)Br)OCCCCCCCCCCCC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Octadec-9-enylamino)methyl]phenol](/img/structure/B12620429.png)
![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)



![6-(2,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620469.png)
![N-(4-Sulfamoylphenyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12620483.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B12620490.png)

![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)

